Sodium Acetate-13C, d3

Hyperpolarized NMR Dynamic Nuclear Polarization (DNP) Metabolic Imaging

Quantifying acetate in plasma or tracking metabolic flux? Unlabeled or M+1 isotopologues cause spectral interference in complex matrices like cell media or hepatic tissue. This dual-labeled internal standard (13C, d3) solves that pain point. - **Distinct M+4 Shift:** Eliminates overlap with endogenous acetate and common M+1/M+2 metabolites. - **Optimized T1 Relaxation:** Shorter solid-state T1 vs. non-deuterated [1-13C] acetate; critical for hyperpolarized 13C NMR timing. - **Precision Metabolism:** Enables accurate 13C-MFA tracking into acetyl-CoA, lipids & amino acids for oncology/immunology studies. Sourced with verified isotopic enrichment. Available for immediate R&D procurement.

Molecular Formula C2H3NaO2
Molecular Weight 86.045 g/mol
Cat. No. B12061709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Acetate-13C, d3
Molecular FormulaC2H3NaO2
Molecular Weight86.045 g/mol
Structural Identifiers
SMILESCC(=O)[O-].[Na+]
InChIInChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3;
InChIKeyVMHLLURERBWHNL-SPZGMPHYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Acetate-13C, d3: Physicochemical & Isotopic Profile


Sodium Acetate-13C, d3 (CAS 102212-93-1) is a stable isotope-labeled compound of sodium acetate featuring a carbon-13 atom at the carboxyl position (99 atom % 13C) and three deuterium atoms on the methyl group (98-99 atom % D) [1]. It possesses an exact mass of 86.02525869 Da and a molecular weight of 86.045 g/mol [2]. This dual-labeling strategy produces a mass shift of M+4 relative to unlabeled sodium acetate, enabling its use as an internal standard in mass spectrometry-based quantification [3][4].

Workflow
Stable isotope-labeled internal standard (ISTD) for quantitative MS
Selection
Dual 13C/D label providing M+4 mass shift for reduced spectral overlap
Use Context
Metabolic flux analysis and hyperpolarized NMR probe development

Why Sodium Acetate-13C, d3 Is Irreplaceable


Generic substitution among acetate isotopologues is not feasible due to the compound's dual-labeling design, which confers distinct analytical and biophysical properties. A single 13C label without deuteration, for example, yields a mass shift of M+1 , whereas the 13C, d3 isotopologue provides a M+4 shift, critical for avoiding spectral overlap in complex biological matrices . Furthermore, the presence of deuterium directly alters nuclear relaxation dynamics: in hyperpolarized NMR studies, the solid-state 13C T1 relaxation time for Sodium Acetate-13C, d3 is significantly shorter than that of its non-deuterated counterpart, [1-13C] sodium acetate, a difference that can affect experimental timing and signal quantification [1]. These properties are not merely incremental improvements but define the compound's suitability for specific, high-resolution applications, as detailed below.

Mass shift
Sodium Acetate-13C, d3
M+4 shift
Singly 13C-labeled analog
M+1 shift may overlap with natural isotopologue peaks
Relaxation (NMR)
Deuterated methyl shortens 13C T1
Non-deuterated [1-13C] analog
T1 difference alters DNP experimental timing
Isotopic purity
99 atom % 13C, 98-99 atom % D
Unlabeled or lower-enrichment acetate
ISTD accuracy and precision may shift

Sodium Acetate-13C, d3 Comparative Evidence


Solid-State 13C T1 Relaxation in Hyperpolarized NMR

In a head-to-head comparison under identical conditions (3.35 T, 1.4 K, trityl OX063 radical), the solid-state 13C T1 relaxation time of Sodium Acetate-13C, d3 was measured to be significantly shorter than that of its non-deuterated analog, [1-13C] sodium acetate [1]. This reduction in T1 is a direct consequence of the deuteration of the methyl group, which alters the nuclear spin relaxation dynamics [1].

Solid-state 13C T1
Head-to-head
Shorter T1 vs. [1-13C] acetate
3.35 T, 1.4 K, trityl OX063
Deuteration accelerates relaxation; requires method-timing review for DNP-NMR.
Data to verify: exact T1 values in source Figure 4b.
Hyperpolarized NMR Dynamic Nuclear Polarization (DNP) Metabolic Imaging

Mass Shift Advantage in Quantitative Mass Spectrometry

Sodium Acetate-13C, d3 provides a mass shift of M+4 (86.045 g/mol) relative to unlabeled sodium acetate (82.03 g/mol), compared to a M+1 shift for a singly 13C-labeled compound [1]. This larger mass difference is crucial for avoiding isotopic cross-talk and ensuring baseline resolution in mass spectrometry when quantifying acetate in complex biological matrices .

Mass shift (MS)
Class-level
M+4 (86.045 g/mol)
Unlabeled acetate: 82.03 g/mol
Larger mass shift reduces ion cross-talk in complex research matrices.
Supports ISTD method transfer.
Mass Spectrometry Internal Standard Quantitative Analysis

Deuteration Effect on Solid-State DNP Polarization

A direct comparison of hyperpolarization efficiency revealed that deuteration of the methyl group in [1-13C,d3] sodium acetate resulted in a slight reduction in the achievable solid-state 13C polarization level compared to its non-deuterated counterpart, [1-13C] sodium acetate [1]. While the carboxyl 13C spins yielded about twice the polarization of methyl 13C spins, the presence of deuterium did not improve and actually slightly diminished the polarization level under cryogenic conditions [1].

DNP Polarization
Head-to-head
Slight reduction in 13C polarization vs. [1-13C] acetate
Carboxyl 13C polarization ~2x methyl 13C
Deuteration does not improve solid-state polarization; supports protocol optimization review.
Reported difference not statistically significant.
Dynamic Nuclear Polarization Hyperpolarization NMR Sensitivity

Sodium Acetate-13C, d3 Application Scenarios


Hyperpolarized 13C NMR Metabolic Imaging

The compound's specific T1 relaxation properties, as quantified in Section 3, make it a suitable probe for hyperpolarized 13C NMR studies where signal decay kinetics must be carefully managed. Its defined mass shift and dual-labeling are advantageous for tracking acetate metabolism in real-time, particularly in cardiac, hepatic, and cerebral applications, where the balance between polarization efficiency and signal longevity is paramount [1].

Acetate Quantification by LC-MS/MS and GC-MS

As an internal standard, the M+4 mass shift of Sodium Acetate-13C, d3 provides a distinct analytical advantage over M+1 or M+2 labeled alternatives, as established in Section 3. This ensures minimal interference and high accuracy in quantifying endogenous acetate levels in complex matrices like plasma, urine, and cell culture media, a critical requirement for pharmacokinetic, nutritional, and metabolic disease research .

Metabolic Flux Analysis and Isotopic Tracing

The dual 13C and deuterium labels enable precise tracking of acetate incorporation into downstream metabolites, such as acetyl-CoA, lipids, and amino acids. The evidence from Section 3 on its distinct isotopic signature and mass shift supports its use in quantitative MFA studies where resolving the fate of labeled carbons and hydrogens is essential for understanding pathway dynamics in cancer, immunology, and microbial metabolism .

Application
Selection Property
Validation Focus
Hyperpolarized 13C NMR metabolic research
Dual-labeled isotopologue with defined T1 relaxation
DNP polarization vs. T1 decay trade-off review
LC-MS/MS acetate quantification
M+4 mass shift ISTD
Matrix-effect control and isotopic cross-talk evaluation
Metabolic flux analysis
Dual 13C and deuterium tracing capability
Pathway-resolved label incorporation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Acetate-13C, d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.